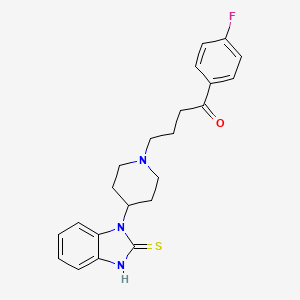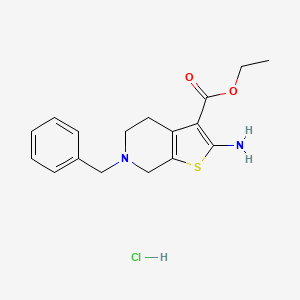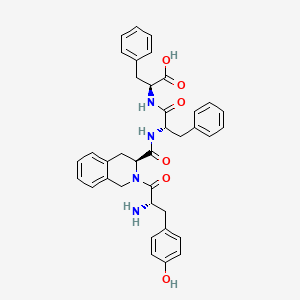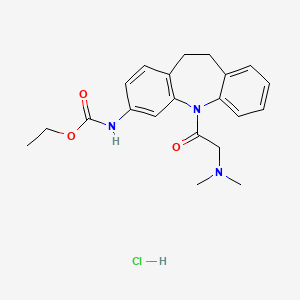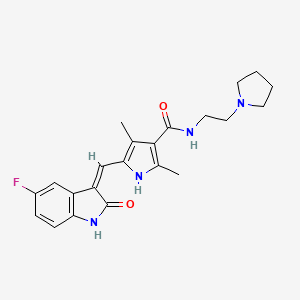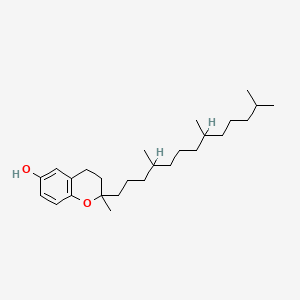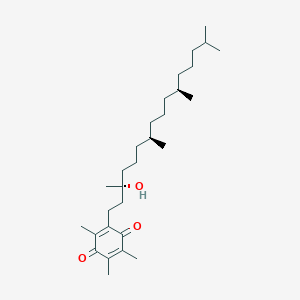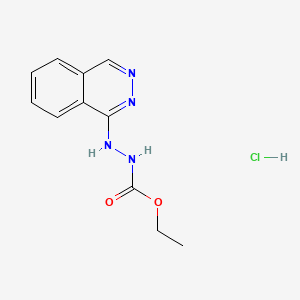![molecular formula C25H31N5O4 B1682456 N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea CAS No. 867164-40-7](/img/structure/B1682456.png)
N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea
Vue d'ensemble
Description
“N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea” is a compound with the molecular formula C25H31N5O4 . It has a molecular weight of 465.5 g/mol . The compound is also known by other names such as TRC051384 and 867164-40-7 .
Molecular Structure Analysis
The compound’s structure includes two morpholine rings, a pyridine ring, and a phenyl ring . The InChI string representation of the molecule isInChI=1S/C25H31N5O4/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29/h1-9H,10-19H2,(H2,26,28,32)/b9-8+ . Physical And Chemical Properties Analysis
The compound has a molecular weight of 465.5 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 1.4 .Applications De Recherche Scientifique
Induction of Heat Shock Protein 70 (HSP70)
TRC051384 is a potent inducer of HSP70 expression. It has been shown to increase HSP70 mRNA in HeLa cells and primary rat neurons at concentrations of 6.3 and 12.5 µM . This induction is significant because HSP70 plays a crucial role in protein folding and protection against cellular stress, making TRC051384 valuable in studies related to cell biology and stress responses .
Neuroprotection in Ischemic Stroke
The compound has demonstrated protective effects against neuronal injury by reducing apoptosis and preventing a decrease in mitochondrial membrane potential induced by tert-butyl hydroperoxide in human nucleus pulposus stem cells (NPSCs) . Additionally, intraperitoneal administration of TRC051384 has been shown to reduce penumbral incorporation into initial lesions and lower neurological deficit scores in a rat model of cerebral ischemia .
Activation of Transcription Factor Heat Shock Factor 1 (Hsf1)
TRC051384 activates Hsf1, a transcription factor, in a reporter assay using HeLa cells at 25 µM . Hsf1 activation leads to the transcription of heat shock proteins and other cytoprotective proteins, which is essential for cellular defense mechanisms and the study of diseases related to protein misfolding .
Anti-inflammatory Activity
The compound has been found to inhibit LPS-induced TNF-α expression in the differentiated THP-1 cell line, indicating its potential anti-inflammatory properties . This application is particularly relevant in the context of inflammatory diseases and could be a focal point for pharmacological research.
Chaperone Activity Enhancement
By inducing HSP70, TRC051384 enhances chaperone activity within cells. Chaperones are proteins that assist in the correct folding of other proteins, preventing aggregation and misfolding. This enhancement is beneficial for studying various diseases, including neurodegenerative disorders where protein aggregation is a hallmark .
Research on Oxidative Stress
TRC051384 has shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting its role in combating oxidative stress . This property can be leveraged in research focused on aging, cancer, and other oxidative stress-related conditions.
Mécanisme D'action
TRC051384, also known as N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea, is a potent inducer of heat shock protein 70 (HSP70) and has been studied for its potential therapeutic applications .
Target of Action
The primary target of TRC051384 is the heat shock protein 70 (HSP70) . HSP70 is a molecular chaperone involved in protein folding and protection against cellular stress .
Mode of Action
TRC051384 induces the expression of HSP70 in a dose-dependent manner . It increases HSP70 mRNA in HeLa cells and primary rat mixed neurons when used at concentrations of 6.3 and 12.5 µM . It also activates the transcription factor heat shock factor 1 (HSF1), which is responsible for the upregulation of HSP70 .
Biochemical Pathways
The induction of HSP70 by TRC051384 involves the activation of HSF1 . This results in elevated chaperone and anti-inflammatory activity, which can protect cells from various forms of stress .
Result of Action
TRC051384 exhibits protective effects against neuronal trauma via inhibition of necroptosis . Necroptosis is a form of programmed cell death that occurs under conditions of extreme stress . By inducing HSP70, TRC051384 can inhibit this process and protect neurons from damage .
Action Environment
The efficacy of TRC051384 can be influenced by various environmental factors. For instance, in a rat model of transient ischemic stroke, TRC051384 was shown to significantly reduce stroke-associated neuronal injury and disability even when administered 8 hours post onset of ischemia . This suggests that the timing of administration in relation to the onset of stress or injury can impact the compound’s effectiveness .
Propriétés
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29/h1-9H,10-19H2,(H2,26,28,32)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTSPANZQDCPLB-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=NC(=CC=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=NC(=CC=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




